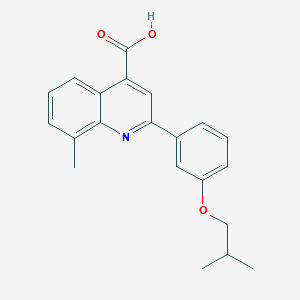

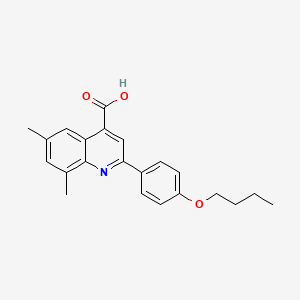

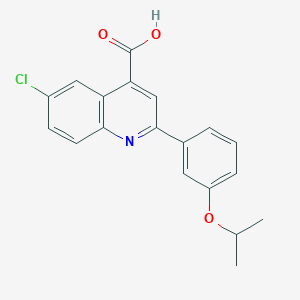

![molecular formula C15H18ClN3OS B1326636 4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 956576-82-2](/img/structure/B1326636.png)

4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C15H18ClN3OS . It has a molecular weight of 323.85 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H18ClN3OS/c1-5-6-19-14 (17-18-15 (19)21)11 (4)20-12-7-9 (2)13 (16)10 (3)8-12/h5,7-8,11H,1,6H2,2-4H3, (H,18,21) . This code gives a complete description of the connectivity, hydrogen atom locations, tautomeric information, and stereochemistry of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.84 . It should be stored in a refrigerated environment .科学研究应用

Antibacterial Applications

This compound has potential applications in the development of new antibacterial agents. The 1,2,4-triazole moiety is known for its antibacterial properties, and when combined with a 4-allyl-5-aryl group, it can be effective against a range of bacterial strains. Research suggests that similar structures have shown efficacy against bacteria like Escherichia coli and Staphylococcus aureus .

Antifungal Activity

The thiol group in the compound’s structure could be leveraged to create antifungal treatments. Triazole derivatives have been synthesized and tested for their effects against fungi such as Aspergillus niger and Candida albicans, indicating the potential of this compound in antifungal drug development .

Antiviral Potential

Compounds with a triazole core have been investigated for their antiviral activities. The presence of the chloro-dimethylphenoxy group may enhance this property, offering a pathway for the development of novel antiviral drugs that could be effective against a broad range of RNA and DNA viruses .

Anti-inflammatory Uses

The structural features of this compound suggest it could be explored for anti-inflammatory applications. Triazole derivatives have been known to act as cannabinoid receptor 2 ligands, which play a role in the body’s inflammatory response. This could lead to new treatments for chronic inflammation-related conditions .

Anticancer Research

The unique structure of this compound, particularly the presence of the allyl group, may provide a scaffold for anticancer drug design. Triazole compounds have been studied for their anti-proliferative effects, and modifications at specific positions on the triazole ring can lead to compounds with potential anticancer activities .

Antitubercular Activity

Given the historical significance of triazole derivatives in treating tuberculosis, this compound could be part of research efforts aimed at combating drug-resistant strains of Mycobacterium tuberculosis. The modification of the triazole core has led to compounds with significant antitubercular properties .

Enzyme Inhibition

The compound could serve as a lead structure for the development of enzyme inhibitors. Triazoles are known to inhibit various enzymes, including tyrosine kinases, which are important targets in the treatment of diseases like cancer .

Synthetic Methodology Development

Lastly, the compound could be used in the development of green and efficient synthetic methodologies. Its structural complexity makes it a candidate for exploring novel synthetic routes, which could lead to more sustainable and scalable production processes for pharmaceuticals .

属性

IUPAC Name |

3-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3OS/c1-5-6-19-14(17-18-15(19)21)11(4)20-12-7-9(2)13(16)10(3)8-12/h5,7-8,11H,1,6H2,2-4H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZUBNKKKIEKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

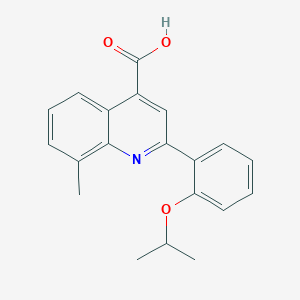

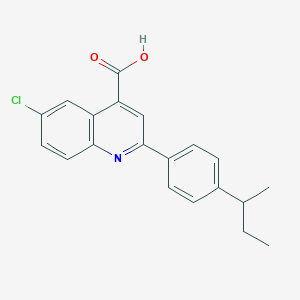

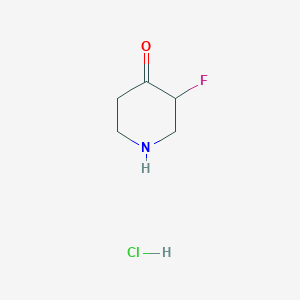

![1-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1326558.png)

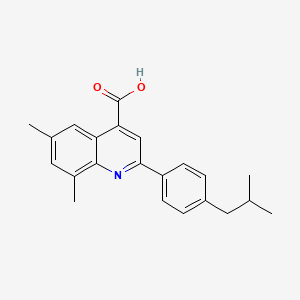

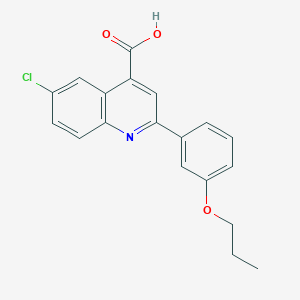

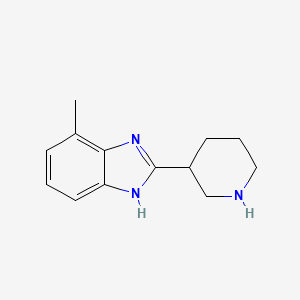

![Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1326559.png)

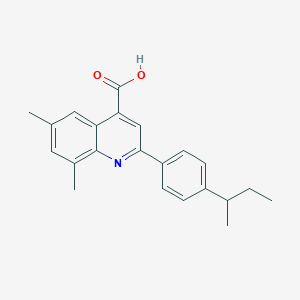

![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)